molecular formula C9H8N2O B595822 8-Aminoisoquinolin-3-ol CAS No. 1374652-00-2

8-Aminoisoquinolin-3-ol

Cat. No.: B595822
CAS No.: 1374652-00-2
M. Wt: 160.176
InChI Key: PFJTYRWPGJPLPS-UHFFFAOYSA-N
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Description

8-Aminoisoquinolin-3-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 3rd position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinolin-3-ol can be achieved through several methods. One common approach involves the nitration of isoquinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino compound. Another method involves the amination of 8-chloroisoquinoline .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are commonly used .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoisoquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin powder in the presence of hydrochloric acid are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and various functionalized isoquinoline compounds .

Scientific Research Applications

8-Aminoisoquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aminoisoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 8-Aminoisoquinolin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

8-amino-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJTYRWPGJPLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309670
Record name 8-Amino-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-00-2
Record name 8-Amino-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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